4-Methyl-1,3-thiazol-2(3H)-one
Overview
Description
4-Methyl-1,3-thiazol-2(3H)-one (MT) is a chemical compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MT is a colorless, odorless, and water-soluble compound that has a wide range of potential applications in scientific research.
Scientific Research Applications
Application in Medicinal Chemistry
Field
Summary of Application
Thiazole derivatives, including 4-methylthiazol-2(3H)-one, have a wide range of medicinal and biological properties. They are present in a variety of natural products, such as vitamin B1 (thiamine) and penicillin .
Methods of Application
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Results or Outcomes
Thiazole derivatives have shown antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .
Application in Organic Chemistry
Field
Summary of Application
4-methylthiazol-2(3H)-one is used in the synthesis of chalcone-thiazole hybrids .
Methods of Application
The reaction of substituted benzoyl chloride with ammonium thiocyanate in acetonitrile results in substituted benzoyl isothiocyanates. This product is then treated with ammonium hydroxide at room temperature to yield various N-carbamothioyl substituted benzamides .
Results or Outcomes
The equimolar mixture of N-carbamothioyl substituted benzamides and 3-chloropentane-2,4-dione was refluxed in ACN to afford the desired intermediates, N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides via Hantzsch thiazole synthesis .
Application in Drug Development
Field
Summary of Application
Pyrano[2,3-d]thiazoles, which can be synthesized from 4-methylthiazol-2(3H)-one, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Methods of Application
The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
Results or Outcomes
Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Application in Synthesis of Thiazole Derivatives
Summary of Application
4-methylthiazol-2(3H)-one is used in the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives .
Results or Outcomes
The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes . Three of them were evaluated against a breast cancer cell line for their antitumor activity .
Application in Synthesis of Chalcone-Thiazole Hybrids
Field
Results or Outcomes
Equimolar mixture of N-carbamothioyl substituted benzamides and 3-chloropentane-2,4-dione was refluxed in ACN to afford the desired intermediates, N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides via Hantzsch thiazole synthesis .
Application in Synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-one
Summary of Application
4-methylthiazol-2(3H)-one is used in the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-one .
Methods of Application
The reaction of -bromoacteone produced in situ using bromine in dry acetone with the corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas .
Results or Outcomes
The cyclization was achieved by the reaction of -bromoacteone produced in situ using bromine in dry acetone .
properties
IUPAC Name |
4-methyl-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVDFFLOPFGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277848 | |
Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazol-2(3H)-one | |
CAS RN |
32497-10-2 | |
Record name | 32497-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.